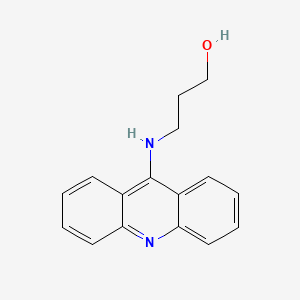
1-Propanol, 3-(9-acridinylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 3-(9-acridinylamino)- is a chemical compound with the molecular formula C16H16N2O. It is characterized by the presence of an acridine moiety attached to a propanol chain.
Preparation Methods
The synthesis of 1-Propanol, 3-(9-acridinylamino)- typically involves the reaction of 9-chloroacridine with 3-aminopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-Propanol, 3-(9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: It can undergo substitution reactions where the acridine moiety is replaced with other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Propanol, 3-(9-acridinylamino)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Propanol, 3-(9-acridinylamino)- involves its interaction with specific molecular targets. The acridine moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. This interaction can lead to various biological effects, including cytotoxicity and inhibition of cell proliferation .
Comparison with Similar Compounds
1-Propanol, 3-(9-acridinylamino)- can be compared with other similar compounds, such as:
N(9)-methyl-3-(9-acridinylamino)-5-hydroxymethylaniline (AHMA): This compound also contains an acridine moiety and has been studied for its antitumor activity.
3-(1,2,3,4-tetrahydro-9-acridinylamino)-1-propanol: Another derivative with similar structural features but different biological activities.
The uniqueness of 1-Propanol, 3-(9-acridinylamino)- lies in its specific chemical structure and the resulting biological activities, making it a valuable compound for various research applications .
Properties
CAS No. |
55468-74-1 |
|---|---|
Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-(acridin-9-ylamino)propan-1-ol |
InChI |
InChI=1S/C16H16N2O/c19-11-5-10-17-16-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)16/h1-4,6-9,19H,5,10-11H2,(H,17,18) |
InChI Key |
NBKULGKZTNSHLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCO |
solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B14145379.png)
![2-methyl-2-[3-oxo-1-phenyl-3-(4-propylphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B14145403.png)
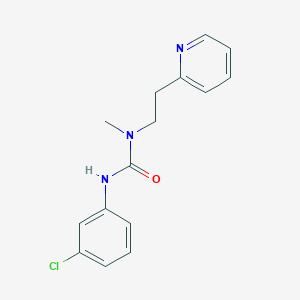
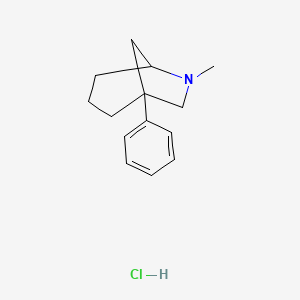
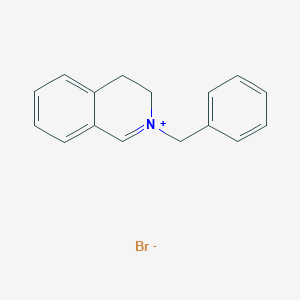
![2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide](/img/structure/B14145416.png)
![1'-Phenethyl-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14145428.png)
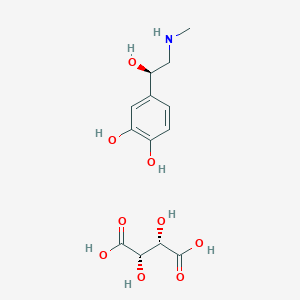
![N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]propanamide](/img/structure/B14145442.png)
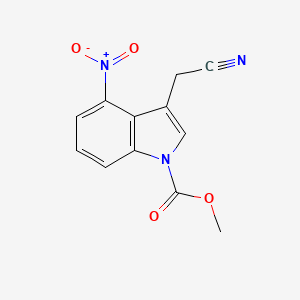
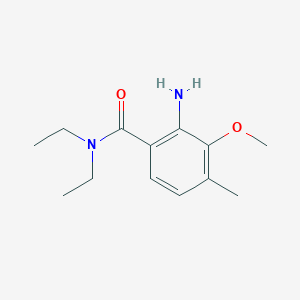
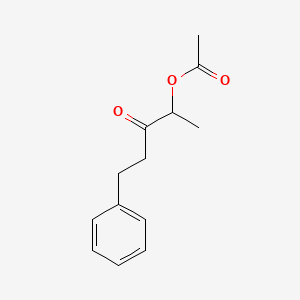
![3,5-Dimethyl-5-[4-[(7-methyloctyl)oxy]phenyl]-2,4-imidazolidinedione](/img/structure/B14145467.png)
